5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole is a synthetic organic compound characterized by the presence of fluorophenyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetrazole ring through a cyclization reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-[(2-chlorophenyl)methyl]-2H-1,2,3,4-tetrazole
- 5-{4-[(2-Bromophenyl)methoxy]phenyl}-2-[(2-bromophenyl)methyl]-2H-1,2,3,4-tetrazole
- 5-{4-[(2-Methylphenyl)methoxy]phenyl}-2-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole
Uniqueness
The presence of fluorine atoms in 5-{4-[(2-fluorophenyl)methoxy]phenyl}-2-[(2-fluorophenyl)methyl]-2H-1,2,3,4-tetrazole imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in medicinal applications compared to its analogs .
Properties
IUPAC Name |
5-[4-[(2-fluorophenyl)methoxy]phenyl]-2-[(2-fluorophenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O/c22-19-7-3-1-5-16(19)13-27-25-21(24-26-27)15-9-11-18(12-10-15)28-14-17-6-2-4-8-20(17)23/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQPNPDEHRGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.